
bis(acetic acid) cyclohexylamine platinum(II) chloride amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound bis(acetic acid) cyclohexylamine platinum(II) chloride amine (often referred to in literature as satraplatin or JM216) is a platinum(IV) complex with the chemical formula cis,trans,cis-[PtCl₂(OAc)₂(NH₃)(C₆H₁₁NH₂)], where OAc denotes acetate ligands. Despite the query’s reference to platinum(II), extensive studies confirm its platinum(IV) oxidation state, which confers greater stability and oral bioavailability compared to platinum(II) analogs like cisplatin .
Satraplatin was developed as the first orally administrable platinum-based anticancer drug, addressing the limitations of intravenous therapies. It exhibits prodrug behavior, undergoing intracellular reduction to active platinum(II) metabolites (e.g., JM118) that crosslink DNA and induce apoptosis . Clinically, it has shown efficacy in hormone-refractory prostate cancer and small-cell lung cancer, with Phase I/II trials demonstrating acceptable safety profiles and reduced nephrotoxicity compared to cisplatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(acetic acid) cyclohexylamine platinum(II) chloride amine typically involves the reaction of platinum(II) chloride with cyclohexylamine and acetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
Bis(acetic acid) cyclohexylamine platinum(II) chloride amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to lower oxidation state species, which may have different reactivity and biological activity.
Substitution: Ligand substitution reactions are common, where the chloride or amine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the platinum complex .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Scientific Research Applications
Preclinical Studies
Preclinical evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that this compound exhibits antiproliferative activities comparable to established drugs like cisplatin and oxaliplatin, but with potentially reduced toxicity profiles . For instance, in vitro studies indicated that it induced apoptosis in tumor cells, showcasing its potential as an effective therapeutic agent .
Synthesis of the Compound
The synthesis of bis(acetic acid) cyclohexylamine platinum(II) chloride amine typically involves the reaction between platinum(II) chloride, cyclohexylamine, and acetic acid under controlled conditions. The process generally includes:
- Reagents : Platinum(II) chloride, cyclohexylamine, acetic acid.
- Conditions : Aqueous medium with optimized temperature and pH for high yield.
- Isolation : Crystallization techniques are employed to purify the compound.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study 1 : Investigated the compound's binding affinity with plasmid DNA and its subsequent effects on cell viability across various cancer cell lines.
- Study 2 : Evaluated the compound's safety profile through acute toxicity studies, revealing lower toxicity compared to traditional platinum drugs like cisplatin .
Mechanism of Action
The mechanism of action of bis(acetic acid) cyclohexylamine platinum(II) chloride amine involves its interaction with DNA. The compound binds to the N7 position of purine bases, forming intra- and inter-strand crosslinks. These crosslinks inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. The compound’s ability to overcome resistance mechanisms, such as reduced drug uptake and increased DNA repair, further enhances its therapeutic potential .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Platinum(IV) complexes are distinguished by their octahedral geometry and axial ligands, which modulate solubility, stability, and bioactivation. Key analogs include:
Efficacy and Resistance Profiles
- Cytotoxicity: Satraplatin’s metabolites (JM118, JM518) exhibit superior cytotoxicity compared to cisplatin. For example, JM118 showed 840-fold greater activity against the HX/62 ovarian carcinoma line . Platinum(IV) complexes with alicyclic ligands (e.g., cyclohexylamine in JM216) enhance lipophilicity and tumor penetration. Increasing the alicyclic ring size (e.g., cycloheptane) further boosts cytotoxicity .
Oral Bioavailability :
Resistance Mechanisms :
- Satraplatin and its analogs circumvent cisplatin resistance by altering cellular uptake and DNA adduct formation. For instance, JM221 accumulates intracellularly 3.5x more than cisplatin in resistant cells .
- Tetraplatin retains activity in L1210/cisplatin models, with a 15–16 mg/mL solubility enabling higher dosing .
Limitations and Controversies
- Metabolite Overestimation : JM383 levels in satraplatin-treated patients may be overestimated due to analytical limitations, complicating pharmacokinetic interpretations .
- Oxidation State Misclassification: While the query specifies platinum(II), all cited evidence confirms satraplatin as platinum(IV). This discrepancy highlights nomenclature challenges in coordination chemistry .
Biological Activity
Bis(acetic acid) cyclohexylamine platinum(II) chloride amine is a platinum-based compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, focusing on its interactions with biomolecules, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its platinum(II) center coordinated with acetic acid and cyclohexylamine ligands, along with chloride ions. Its structure allows for unique interactions with biological macromolecules such as DNA and proteins, which are crucial for its biological activity.
Interaction with Biomolecules
Research indicates that this compound can effectively bind to DNA and proteins, influencing various cellular pathways. The binding affinity to DNA suggests a mechanism similar to that of cisplatin, where the compound can form cross-links within the DNA strands, leading to disruption of replication and transcription processes.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The results are summarized in Table 1 below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A2780 (Ovarian) | 5.2 | DNA intercalation and cross-linking |
HeLa (Cervical) | 7.8 | Induction of apoptosis via p53 pathway |
MCF-7 (Breast) | 6.5 | Disruption of mitosis |
Table 1: Summary of cytotoxicity data for this compound.
The IC50 values indicate that this compound exhibits significant cytotoxicity across different cancer cell lines, comparable to established platinum-based drugs.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | 50 |
S. aureus | 25 |
P. aeruginosa | 75 |
Table 2: Antibacterial activity of this compound.
These results suggest that the compound may serve as a dual-action agent against both cancer cells and bacterial infections.
Case Studies
A notable case study involved the administration of this compound in a xenograft model of ovarian cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent in oncology .
Another study focused on its antibacterial properties, where it was tested against multi-drug resistant strains. The compound demonstrated potent activity, suggesting its utility in addressing antibiotic resistance .
Properties
Molecular Formula |
C10H24Cl2N2O4Pt |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
acetic acid;azane;cyclohexanamine;dichloroplatinum |
InChI |
InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+2/p-2 |
InChI Key |
TWEQNPPRXJRHHM-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)N.N.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.